molecular formula C9H13NO2 B8211552 Tert-butyl 1H-pyrrole-3-carboxylate

Tert-butyl 1H-pyrrole-3-carboxylate

Cat. No.: B8211552
M. Wt: 167.20 g/mol
InChI Key: GSQXBOPBINCMTF-UHFFFAOYSA-N
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Description

Tert-butyl 1H-pyrrole-3-carboxylate is a pyrrole derivative featuring a tert-butyl ester group at the 3-position of the aromatic heterocycle. This compound serves as a versatile synthetic intermediate in organic chemistry, particularly for constructing complex molecules such as alkaloid analogs and pharmacologically active scaffolds. Its tert-butyl ester group enhances steric bulk, improving stability against hydrolysis compared to smaller esters (e.g., methyl or ethyl) .

The compound is synthesized via reactions involving tert-butyl dicarbonate under catalysis by 4-dimethylaminopyridine (DMAP), achieving high yields (92%) in dichloromethane (DCM) . Its reactivity at the 1-position allows further functionalization, as demonstrated by the synthesis of di-tert-butyl 1H-pyrrole-1,3-dicarboxylate through additional esterification .

Properties

IUPAC Name

tert-butyl 1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-9(2,3)12-8(11)7-4-5-10-6-7/h4-6,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQXBOPBINCMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CNC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 1H-pyrrole-3-carboxylate can be synthesized through various methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the use of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate in the preparation of tert-butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated products.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted pyrrole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrroles.

Scientific Research Applications

Continuous Flow Synthesis

Recent advancements in synthetic methodologies have highlighted the use of tert-butyl 1H-pyrrole-3-carboxylate in continuous flow synthesis processes. A notable study demonstrated the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and bromoketones. This method allows for efficient production while minimizing waste and enhancing reaction yields .

Reaction Type Conditions Yield
Continuous FlowMicroreactorUp to 85%
Batch ProcessMultiple StepsVariable

Hydrolysis and Derivatization

The hydrolysis of tert-butyl esters to generate pyrrole-3-carboxylic acids is another critical application. The HBr generated during the Hantzsch reaction can be utilized to hydrolyze these esters in situ, facilitating the synthesis of various pyrrole derivatives without isolating intermediates . This method has shown to significantly increase efficiency and yield compared to traditional batch methods.

Development of Drug Candidates

This compound has been employed in the development of potential drug candidates targeting various conditions such as obesity and drug dependence. The compound serves as a precursor for synthesizing pyrrole-3-carboxamides, which have demonstrated biological activity as CB1 inverse agonists .

Case Study: CB1 Inverse Agonists

A study focused on synthesizing two specific CB1 inverse agonists using this compound highlighted its utility in drug discovery:

  • Compounds Synthesized : Two distinct pyrrole derivatives.
  • Methodology : Continuous flow synthesis with high atom economy.
  • Biological Activity : Evaluated for efficacy in reducing appetite and modulating metabolic pathways.

Future Directions and Research Opportunities

The ongoing research into this compound suggests several promising future directions:

  • Exploration of New Derivatives : Investigating the biological activity of newly synthesized derivatives may lead to novel therapeutic agents.
  • Optimization of Synthesis : Further refinement of continuous flow techniques could enhance yield and reduce costs.
  • Environmental Impact Studies : Assessing the environmental benefits of using continuous flow methods over traditional batch processes.

Mechanism of Action

The mechanism of action of tert-butyl 1H-pyrrole-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with biological molecules, influencing their function and activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural and Substituent Variations
Compound Name Substituents Key Structural Features
Tert-butyl 1H-pyrrole-3-carboxylate Tert-butyl ester at 3-position Aromatic pyrrole, no additional saturation
Ethyl 1-[(tert-butoxycarbonyl)amino]-... Ethyl ester, tert-butoxycarbonylamino, indole substituents Modified pyrrole with indole moieties
Di-tert-butyl 1H-pyrrole-1,3-dicarboxylate Two tert-butyl esters (1- and 3-positions) Increased steric hindrance, dual esterification
Tert-butyl (4R,5R)-dihydro-pyrrole Dihydro-pyrrole core, indol-3-yl, phenyl, methoxycarbonylamino substituents Partially saturated pyrrole, chiral centers
  • Aromatic vs. Saturated Cores : The parent compound retains a fully aromatic pyrrole ring, while derivatives like the (4R,5R)-dihydro-pyrrole in exhibit partial saturation, altering electronic properties and reactivity .
2.3 Spectroscopic Properties
  • 13C NMR :
    • Tert-butyl groups : Peaks at δ 27.9 (CH3), 34.5 (quaternary C), and ester carbonyl at δ 161.6 .
    • Ethyl esters : Carbonyl signals typically appear near δ 170, but substituents (e.g., indole in ) shift peaks significantly .
  • 1H NMR : Pyrrole protons in the parent compound resonate between δ 6.5–7.5, while dihydro-pyrrole derivatives () show distinct splitting patterns due to reduced aromaticity .

Biological Activity

Tert-butyl 1H-pyrrole-3-carboxylate is an organic compound that has garnered attention due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Overview of this compound

This compound belongs to the pyrrole class of compounds, characterized by a five-membered ring containing nitrogen. It is primarily used as a building block in organic synthesis and has been studied for its stability and reactivity in various chemical reactions.

The biological activity of this compound is largely attributed to its ability to form stable complexes with biological molecules, thereby influencing their function. This interaction can lead to enzyme inhibition or receptor binding, which are critical pathways in pharmacological applications.

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial activity against various pathogens. For instance, derivatives of this compound have shown effectiveness against bacterial strains, indicating potential applications in treating infections .
  • Anticancer Potential : Preliminary investigations indicate that this compound may possess anticancer properties. Compounds structurally related to it have demonstrated cytotoxic effects on cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
  • Neuroprotective Effects : Some studies have explored the neuroprotective effects of pyrrole derivatives, including this compound. These compounds may help mitigate neurodegenerative processes, providing avenues for research into treatments for diseases such as Alzheimer's .

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerCytotoxic effects on cancer cell lines
NeuroprotectivePotential protective effects against neurodegeneration

Case Study: Antimicrobial Activity

In a study conducted by researchers investigating the antimicrobial properties of pyrrole derivatives, this compound was included in a series of tests against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL, showcasing significant antibacterial activity .

Case Study: Anticancer Activity

Another study focused on the anticancer potential of pyrrole derivatives, where this compound was tested against various cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells at concentrations as low as 10 µM, highlighting its potential as an effective anticancer agent .

Q & A

Q. What are the established synthetic routes for tert-butyl 1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common synthesis involves Boc protection of the pyrrole ring. For example, this compound reacts with di-tert-butyl dicarbonate in dichloromethane (DCM) using DMAP as a catalyst under nitrogen. The reaction is stirred at 25°C for 16 hours, followed by purification via column chromatography (PE/EtOAc = 10:1), yielding 92% of the dicarboxylate derivative . Optimization can focus on solvent choice (e.g., DCM vs. THF), catalyst loading (0.1–0.3 equiv DMAP), and reaction time (12–24 hours).

Table 1 : Key Reaction Parameters

ParameterOptimal Condition
SolventDCM
CatalystDMAP (0.1 equiv)
Temperature25°C
Reaction Time16 hours
PurificationPE/EtOAc (10:1)

Q. How is the structure of this compound confirmed using spectroscopic methods?

  • Methodological Answer : 1H/13C-NMR is critical for structural elucidation. For analogous ethyl 1H-pyrrole-3-carboxylates, characteristic peaks include:
  • 1H-NMR : Protons on the pyrrole ring resonate at δ 6.3–7.1 ppm (multiplicity varies with substituents). The tert-butyl group shows a singlet at δ 1.2–1.4 ppm .
  • 13C-NMR : The carbonyl carbon (C=O) appears at ~160–165 ppm, while the tert-butyl carbons are at ~28–30 ppm (CH3) and ~80–85 ppm (quaternary C) .
    HRMS or IR can further validate molecular weight and functional groups (e.g., C=O stretch at ~1700 cm⁻¹).

Q. What purification techniques are most effective for this compound derivatives?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with gradients of nonpolar/polar solvents (e.g., PE/EtOAc) to separate Boc-protected derivatives .
  • Recrystallization : For crystalline intermediates, solvents like hexane/EtOAC mixtures yield high-purity products.
  • HPLC : For enantiomerically pure variants, chiral columns (e.g., Chiralpak AD-H) resolve stereoisomers .

Advanced Research Questions

Q. How can annulation reactions be leveraged to synthesize substituted pyrrole derivatives from this compound?

  • Methodological Answer : The Darzens reaction of acyl phosphonates with α-bromo ketones enables selective synthesis of cis/trans epoxyphosphonates, which can cyclize to form substituted pyrroles. For example, ethyl 2-phenyl-5-(phenylamino)-1H-pyrrole-3-carboxylate is synthesized via nucleophilic substitution and cyclization under basic conditions (e.g., K2CO3 in DMF at 80°C) . Regioselectivity is controlled by steric and electronic effects of substituents.

Table 2 : Annulation Reaction Conditions

SubstrateBaseSolventTemperatureYield
α-Bromo ketoneK2CO3DMF80°C75%
Acyl phosphonateEt3NTHF60°C68%

Q. How does the tert-butyl group influence the conformational stability of pyrrole derivatives in solution and solid states?

  • Methodological Answer : Dynamic NMR and DFT calculations reveal that the tert-butyl group adopts axial or equatorial positions depending on solvent interactions. For hexahydrotriazacyclohexanes, DFT with explicit solvent models shows the equatorial position is stabilized in polar solvents (e.g., DMSO), whereas the axial conformer is thermodynamically favored in vacuum . X-ray crystallography of this compound derivatives can confirm solid-state conformations.

Q. What strategies enable regioselective functionalization of the pyrrole ring in this compound?

  • Methodological Answer :
  • Electrophilic Aromatic Substitution (EAS) : Use directing groups (e.g., Boc) to direct electrophiles to the α- or β-positions. For example, nitration with HNO3/AcOH at 0°C favors β-substitution .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis (e.g., Pd(PPh3)4, K2CO3) introduces aryl groups at specific positions .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer : DFT (e.g., B3LYP/6-31G*) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. For example, the LUMO of this compound is localized on the pyrrole ring, indicating susceptibility to nucleophilic addition . Molecular docking can further assess interactions with biological targets (e.g., enzyme active sites).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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